Bmepo

Description

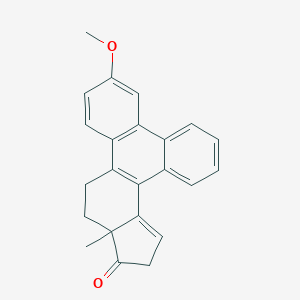

Structure

2D Structure

3D Structure

Properties

CAS No. |

115375-36-5 |

|---|---|

Molecular Formula |

C23H20O2 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

5-methoxy-19-methylpentacyclo[12.7.0.02,7.08,13.015,19]henicosa-1(14),2(7),3,5,8,10,12,15-octaen-18-one |

InChI |

InChI=1S/C23H20O2/c1-23-12-11-18-16-8-7-14(25-2)13-19(16)15-5-3-4-6-17(15)22(18)20(23)9-10-21(23)24/h3-9,13H,10-12H2,1-2H3 |

InChI Key |

VQSMIQXHRKWAIE-UHFFFAOYSA-N |

SMILES |

CC12CCC3=C(C1=CCC2=O)C4=CC=CC=C4C5=C3C=CC(=C5)OC |

Canonical SMILES |

CC12CCC3=C(C1=CCC2=O)C4=CC=CC=C4C5=C3C=CC(=C5)OC |

Synonyms |

6,7-benzo-3-methoxyestra-1,3,5(10),8,14-pentaen-17-one BMEPO |

Origin of Product |

United States |

Foundational & Exploratory

Mps-1 Kinase in the Spindle Assembly Checkpoint: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Monopolar spindle 1 (Mps-1) kinase, also known as Threonine and Tyrosine kinase (TTK), is a critical regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Dysregulation of Mps-1 activity is linked to chromosomal instability, a hallmark of cancer, making it an attractive target for therapeutic intervention.[2][3] This technical guide provides an in-depth overview of the function of Mps-1 in the SAC, detailing its signaling pathways, key substrates, and the methodologies used to investigate its activity. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in the fields of cell cycle regulation and oncology.

Core Function of Mps-1 in the Spindle Assembly Checkpoint

The spindle assembly checkpoint is a signaling pathway that delays the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle. Mps-1 plays a central and evolutionarily conserved role in initiating this checkpoint signal from unattached kinetochores.[4][5] Its kinase activity is essential for the recruitment of downstream SAC proteins, ultimately leading to the inhibition of the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase that targets key mitotic proteins for degradation.[4][6]

Mps-1 is recruited to unattached kinetochores during prophase and prometaphase.[5] This localization is dependent on the Aurora B kinase, which is another key regulator of the SAC.[7] Once at the kinetochore, Mps-1's kinase activity is dramatically upregulated.[8] This activated Mps-1 then phosphorylates a multitude of substrates, initiating a signaling cascade that culminates in the formation of the Mitotic Checkpoint Complex (MCC), the direct inhibitor of the APC/C.[6]

Mps-1 Signaling Pathway in SAC Activation

The activation of the spindle assembly checkpoint by Mps-1 is a multi-step process involving the hierarchical recruitment and phosphorylation of several key proteins.

Upon recruitment to the unattached kinetochore by Aurora B, Mps-1 undergoes autophosphorylation, leading to its full activation.[9] Activated Mps-1 then phosphorylates the kinetochore scaffold protein Knl1 (also known as Spc105 in yeast) on conserved MELT motifs.[10][11] This phosphorylation event creates a binding platform for the Bub1/Bub3 complex.[10] The recruitment of Bub1/Bub3 is a critical step that subsequently facilitates the localization of the Mad1/Mad2 complex to the kinetochore.[6] The accumulation of these checkpoint proteins at the kinetochore promotes the conformational change of Mad2 and the assembly of the Mitotic Checkpoint Complex (MCC), which then diffuses into the cytoplasm to inhibit the APC/C, thereby preventing the premature onset of anaphase.[6]

Key Substrates of Mps-1 Kinase

Mps-1 has a number of critical substrates within the spindle assembly checkpoint pathway. The phosphorylation of these substrates is essential for the proper functioning of the checkpoint.

| Substrate | Function in SAC | Effect of Phosphorylation by Mps-1 |

| Knl1/Spc105 | Kinetochore scaffold protein | Creates docking sites for Bub1/Bub3 complex recruitment.[10][11] |

| Bub1 | Checkpoint protein | Enhances its interaction with Mad1.[6] |

| Mad1 | Checkpoint protein | Promotes the recruitment and conformational change of Mad2.[6] |

| Mps-1 (autophosphorylation) | Kinase activation | Increases its own catalytic activity.[8][9] |

Quantitative Data on Mps-1 Activity and Inhibition

The activity of Mps-1 and the efficacy of its inhibitors are often quantified to understand their roles in the SAC and for drug development purposes.

Mps-1 Dependent Protein Localization at Kinetochores

Inhibition or depletion of Mps-1 has a significant impact on the recruitment of downstream SAC proteins to unattached kinetochores.

| Condition | Kinetochore-bound Mad1 (% of control) | Kinetochore-bound Mad2 (% of control) | Reference |

| Mps-1 RNAi | ~26% | ~5% | [2] |

In Vitro Efficacy of Mps-1 Inhibitors

A variety of small molecule inhibitors targeting Mps-1 have been developed. Their potency is typically measured by the half-maximal inhibitory concentration (IC50).

| Inhibitor | IC50 (nM) | Reference |

| AZ3146 | 35 | [1] |

| BAY 1161909 (Empesertib) | < 1 | [1] |

| BAY 1217389 | < 10 | [1] |

| BOS-172722 | 11 | [1] |

| CCT251455 | 3 | [1] |

| CFI-402257 | 1.7 | [1] |

| Mps-BAY2a | 1 | [1] |

| NMS-P715 | 182 | [1] |

| NTRC 0066-0 | 0.9 | [1] |

| Reversine | ~50 (for Mps-1) | [12] |

| TC-Mps1-12 | 6.4 | [1] |

Experimental Protocols

Investigating the function of Mps-1 kinase requires a range of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for Mps-1 Activity

This protocol is adapted from commercially available kits and published studies to measure the kinase activity of Mps-1 in vitro, often used for inhibitor screening.[13][14]

Materials:

-

Recombinant Mps-1 (TTK) enzyme

-

Myelin Basic Protein (MBP) as a generic substrate

-

5x Kinase Assay Buffer (e.g., 200 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 5 mM DTT)

-

ATP solution (500 µM)

-

Test inhibitors dissolved in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

96-well white plates

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Assay Buffer to 1x with sterile water.

-

Prepare Master Mix: For each reaction, mix 1x Kinase Buffer, MBP substrate, and ATP.

-

Inhibitor Addition: Add the test inhibitor or an equivalent volume of DMSO (vehicle control) to the appropriate wells of the 96-well plate.

-

Enzyme Addition: Dilute the recombinant Mps-1 enzyme in 1x Kinase Buffer and add it to all wells except for the "no enzyme" control.

-

Initiate Reaction: Start the kinase reaction by adding the master mix to all wells.

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Detection: Stop the reaction and detect the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measurement: Measure the luminescence using a plate reader. The luminescence signal is inversely proportional to the kinase activity.

Immunofluorescence Staining for Mps-1 Localization in HeLa Cells

This protocol describes the visualization of Mps-1 localization at kinetochores in cultured cells.[15][16][17]

Materials:

-

HeLa cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody: anti-Mps-1

-

Secondary antibody: fluorescently-conjugated anti-species IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

Procedure:

-

Cell Culture: Grow HeLa cells on sterile glass coverslips in a 6-well plate to 50-70% confluency.

-

Fixation: Wash the cells once with PBS and then fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash the cells three times with PBS and block with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-Mps-1 antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and incubate with the fluorescently-conjugated secondary antibody and DAPI diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Mounting: Wash the cells three times with PBS and mount the coverslips onto glass slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Mps-1 will appear as distinct foci at the kinetochores of chromosomes in mitotic cells.

Live-Cell Imaging of Spindle Assembly Checkpoint Dynamics

This protocol allows for the real-time visualization of SAC protein dynamics in living cells, often used to assess the consequences of Mps-1 inhibition.[18][19]

Materials:

-

HeLa or U2OS cells stably expressing fluorescently-tagged SAC proteins (e.g., Mad2-GFP)

-

Glass-bottom imaging dishes

-

CO₂-independent imaging medium

-

Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO₂)

-

Mps-1 inhibitors

Procedure:

-

Cell Plating: Plate the cells expressing the fluorescently-tagged protein in glass-bottom dishes.

-

Drug Treatment: Just before imaging, replace the culture medium with CO₂-independent imaging medium containing the Mps-1 inhibitor or vehicle control.

-

Image Acquisition: Place the dish on the microscope stage within the environmental chamber. Acquire time-lapse images (e.g., every 2-5 minutes) using appropriate filter sets for the fluorescent protein.

-

Analysis: Analyze the acquired images to quantify changes in the localization and dynamics of the fluorescently-tagged protein in response to Mps-1 inhibition. For example, measure the time from nuclear envelope breakdown to anaphase onset or the intensity of the fluorescent signal at kinetochores.

Conclusion and Future Directions

Mps-1 kinase is an indispensable component of the spindle assembly checkpoint, playing a pivotal role in maintaining genomic stability. Its intricate regulation and central function in the SAC signaling cascade have made it a subject of intense research and a promising target for cancer therapy. The development of potent and selective Mps-1 inhibitors holds significant therapeutic potential, particularly in the context of aneuploid cancers that are highly dependent on a functional SAC.[2][3]

Future research will likely focus on further elucidating the complex network of Mps-1 substrates and its interplay with other mitotic kinases. A deeper understanding of the mechanisms of resistance to Mps-1 inhibitors will also be crucial for their successful clinical application. The continued development of advanced imaging techniques and quantitative proteomics will undoubtedly provide further insights into the dynamic regulation of Mps-1 and its role in ensuring the fidelity of cell division.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. rupress.org [rupress.org]

- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The MPS1 Family of Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]

- 7. KNL1 facilitates phosphorylation of outer kinetochore proteins by promoting Aurora B kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. igb.illinois.edu [igb.illinois.edu]

- 9. Quantitative mass spectrometry analysis reveals similar substrate consensus motif for human Mps1 kinase and Plk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Phosphoregulation of Spc105 by Mps1 and PP1 Regulates Bub1 Localization to Kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Immunofluorescence of HeLa cells [liverpool.ac.uk]

- 16. Immunofluorescence protocol for culture cells. EuroMAbNet [euromabnet.com]

- 17. med.upenn.edu [med.upenn.edu]

- 18. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Spindle assembly checkpoint-dependent mitotic delay is required for cell division in absence of centrosomes | eLife [elifesciences.org]

The Guardian of the Genome: A Technical Guide to the Role of Mps-1 in Maintaining Genomic Integrity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monopolar spindle 1 (Mps-1), also known as Threonine Tyrosine Kinase (TTK), is a dual-specificity serine/threonine kinase that plays a pivotal role in the intricate process of cell division. Its function is paramount to the maintenance of genomic integrity, primarily through its essential role in the Spindle Assembly Checkpoint (SAC), a critical surveillance mechanism that ensures the high fidelity of chromosome segregation. Dysregulation of Mps-1 is a hallmark of many human cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the multifaceted roles of Mps-1, detailing its molecular functions, the experimental methodologies used to investigate them, and quantitative data on its activity and the consequences of its inhibition.

Core Functions of Mps-1 in Genomic Maintenance

Mps-1's primary contribution to genomic stability lies in its meticulous oversight of chromosome segregation during mitosis. This is achieved through two main, interconnected functions: orchestrating the Spindle Assembly Checkpoint and promoting the correction of erroneous chromosome-microtubule attachments.

The Spindle Assembly Checkpoint (SAC): A Guardian Against Aneuploidy

The SAC is a sophisticated signaling pathway that delays the onset of anaphase until every chromosome is properly attached to the mitotic spindle. Mps-1 is a key upstream kinase in this pathway, initiating a signaling cascade that prevents the premature separation of sister chromatids.[1][2][3]

Signaling Pathway:

Upon sensing unattached or improperly attached kinetochores, Mps-1 is recruited and activated.[3] It then phosphorylates multiple downstream targets, including the kinetochore scaffold protein Knl1.[4][5] This phosphorylation creates a docking site for the recruitment of other crucial SAC proteins, such as Bub1, BubR1, Mad1, and Mad2.[6][7] This assembly of proteins at the kinetochore leads to the formation of the Mitotic Checkpoint Complex (MCC), which inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), the E3 ubiquitin ligase responsible for targeting securin and cyclin B for degradation.[8] As long as the MCC is active, the cell cycle is arrested in metaphase, providing a window of opportunity for error correction.

Chromosome Alignment and Error Correction

Beyond its role in the SAC, Mps-1 actively participates in the physical process of chromosome alignment at the metaphase plate.[9][10] It contributes to the correction of improper kinetochore-microtubule attachments, such as syntelic (both sister kinetochores attached to microtubules from the same pole) or merotelic (one kinetochore attached to microtubules from both poles) attachments. Mps-1 accomplishes this, in part, by regulating the localization and activity of other key mitotic kinases, most notably Aurora B.[11] Mps-1 phosphorylation of Borealin, a subunit of the Chromosomal Passenger Complex (CPC) to which Aurora B belongs, is crucial for the centromeric localization and activation of Aurora B.[11] Activated Aurora B then destabilizes incorrect microtubule attachments, allowing for their correction and the establishment of proper bi-orientation. Furthermore, Mps-1 can regulate spindle morphology through its interaction with and phosphorylation of MCRS1, a spindle assembly factor, which in turn helps localize the microtubule depolymerase KIF2A to the minus ends of spindle microtubules.[9][10]

Consequences of Mps-1 Dysregulation: Aneuploidy and Cancer

Given its critical role in ensuring accurate chromosome segregation, it is not surprising that the dysregulation of Mps-1 has severe consequences for genomic stability.

Mps-1 Insufficiency and Chromosomal Instability (CIN)

Reduced levels or activity of Mps-1 weakens the SAC, allowing cells to exit mitosis prematurely before all chromosomes are properly aligned.[12] This leads to a high frequency of chromosome mis-segregation and the generation of aneuploid daughter cells, a condition known as chromosomal instability (CIN).[13][14] Murine models with a weakened Mps-1 checkpoint, particularly in a p53-deficient background, rapidly develop aggressive aneuploid cancers, such as T-cell acute lymphoblastic lymphoma.[13][14]

Mps-1 Overexpression in Cancer

Paradoxically, Mps-1 is frequently overexpressed in a wide range of human cancers, including breast, colon, and lung cancer.[15][16][17] While this may seem counterintuitive, it is hypothesized that the high levels of aneuploidy and CIN present in many cancer cells create a dependency on a robust SAC to prevent catastrophic levels of chromosome mis-segregation that would lead to cell death.[15][16] Therefore, cancer cells may upregulate Mps-1 to tolerate a certain degree of CIN that can drive tumor evolution and drug resistance, while avoiding lethal levels of genomic chaos. This dependency on Mps-1 makes it an attractive therapeutic target, as its inhibition can selectively kill cancer cells by pushing their already unstable genomes past a tolerable threshold.[16][18]

Quantitative Data on Mps-1 Activity and Inhibition

The development of specific small molecule inhibitors of Mps-1 has been instrumental in dissecting its function and has opened new avenues for cancer therapy. The following tables summarize key quantitative data related to Mps-1 kinase activity and the effects of its inhibition.

Table 1: In Vitro Kinase Activity and Inhibitor Potency

| Compound | Target(s) | IC₅₀ (nM) | Assay Conditions | Reference |

| Mps1-IN-1 | Mps-1 | 367 | In vitro kinase assay | [13] |

| Mps1-IN-2 | Mps-1, Plk1 | 145 (Mps-1) | In vitro kinase assay | [13] |

| AZ3146 | Mps-1 | 35 | In vitro kinase assay | [13] |

| NMS-P715 | Mps-1 | 50 | In vitro kinase assay | [13] |

| BAY 1217389 | Mps-1 | < 10 | In vitro kinase assay | [13] |

| CFI-402257 | TTK/Mps-1 | 1.7 | In vitro kinase assay | [13] |

| TC-Mps1-12 | Mps-1 | 6.4 | In vitro kinase assay | [13] |

| MPI-0479605 | Mps-1 | 1.8 | In vitro kinase assay | [4] |

| CCT251455 | Mps-1 | 3 | In vitro kinase assay | [13] |

| BOS-172722 | Mps-1 | 11 | In vitro kinase assay (1mM ATP) | [13] |

Table 2: Cellular Effects of Mps-1 Inhibition

| Cell Line | Inhibitor | Concentration | Effect | Quantitative Measurement | Reference |

| HCT116 | Mps1-IN-1 | 5-10 µM | Reduced cell proliferation | 33% of DMSO control after 96h | [12] |

| U2OS | Mps1-IN-1 | 10 µM | Shortened mitosis | ~40% less time in mitosis | [12] |

| A549 | MPI-0479605 | 1 µM | Increased lagging chromosomes | Significant increase in anaphase with unaligned chromosomes | [16] |

| HCT-116 | MPI-0479605 | 1 µM | Increased >4N DNA content | Time-dependent increase | [16] |

| HCT 116 | Reversine | 200-300 nM | Increased HAC mis-segregation | Significant increase | [5] |

| HCT 116 | Mps-BAY1/2a | Not specified | Asymmetric cell division | ~35% of divisions | [19] |

| Mps-1 depleted cells | - | - | Unattached kinetochores | 3% vs 35% in mock-depleted | [11] |

| Mps-1 depleted cells | - | - | Misaligned chromosomes | 52% after 2h vs 3% in mock-shRNA | [11] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of Mps-1.

In Vitro Mps-1 Kinase Assay

This protocol is adapted from commercially available kits and published research for measuring Mps-1 kinase activity in vitro, often used for inhibitor screening.[1][20]

Materials:

-

Recombinant human Mps-1/TTK enzyme

-

Myelin Basic Protein (MBP) or other suitable substrate

-

5x Kinase Buffer (e.g., 200mM Tris-HCl pH 7.5, 100mM MgCl₂, 5mM EGTA, 5mM Na₃VO₄, 25mM β-glycerophosphate, 10mM DTT)

-

ATP solution (e.g., 500 µM)

-

Test inhibitors dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare the 1x Kinase Buffer by diluting the 5x stock with sterile water. Add DTT to a final concentration of 1mM.

-

Prepare the Master Mix containing 1x Kinase Buffer, substrate (e.g., 0.2 mg/ml MBP), and ATP (e.g., 10 µM).

-

Add the test inhibitor at various concentrations to the wells of the 96-well plate. Include a positive control (DMSO vehicle) and a negative control (no enzyme).

-

Add the Master Mix to all wells.

-

Initiate the reaction by adding the diluted Mps-1 enzyme to each well (except the negative control).

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value.

Immunoprecipitation of Mps-1

This protocol allows for the isolation of Mps-1 and its interacting partners from cell lysates.[15][21][22][23]

Materials:

-

Cultured cells expressing Mps-1

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer: 50mM Tris-HCl pH 7.4, 150mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

-

Anti-Mps-1 antibody

-

Isotype control IgG

-

Protein A/G agarose or magnetic beads

-

Microcentrifuge

-

End-over-end rotator

Procedure:

-

Culture and harvest cells. Wash the cell pellet with ice-cold PBS.

-

Lyse the cells by resuspending the pellet in ice-cold Lysis Buffer and incubating on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.

-

Determine the protein concentration of the lysate (e.g., using a BCA assay).

-

Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator. Pellet the beads and transfer the supernatant to a new tube.

-

Add the anti-Mps-1 antibody to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate aliquot of lysate.

-

Incubate overnight at 4°C with end-over-end rotation.

-

Add Protein A/G beads to capture the antibody-protein complexes and incubate for 2-4 hours at 4°C.

-

Pellet the beads by centrifugation and wash them 3-5 times with cold Lysis Buffer.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting or mass spectrometry.

Cell Cycle Analysis by Flow Cytometry

This method is used to assess the effects of Mps-1 inhibition on cell cycle progression.[7][8][16]

Materials:

-

Cultured cells

-

Mps-1 inhibitor or vehicle control (DMSO)

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and allow them to adhere.

-

Treat the cells with the Mps-1 inhibitor or vehicle control for the desired time period.

-

Harvest the cells by trypsinization, and collect both adherent and floating cells.

-

Wash the cells with PBS and resuspend the pellet in a small volume of PBS.

-

Fix the cells by adding the cell suspension dropwise to ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours (can be stored for longer).

-

Pellet the cells by centrifugation and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

-

Gate the cell populations based on their DNA content to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Analysis of Chromosome Segregation Defects

This protocol outlines a method to visualize and quantify chromosome segregation errors following Mps-1 inhibition.[5][12][19]

Materials:

-

Cultured cells (e.g., HeLa or U2OS)

-

Mps-1 inhibitor or vehicle control

-

Microtubule-depolymerizing agent (e.g., nocodazole) for mitotic arrest (optional)

-

Proteasome inhibitor (e.g., MG132) to arrest cells in metaphase

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

-

DAPI for DNA staining

-

Antibodies against α-tubulin and a kinetochore marker (e.g., CREST)

-

Fluorescently labeled secondary antibodies

-

Fluorescence microscope

Procedure:

-

Grow cells on coverslips.

-

Treat cells with the Mps-1 inhibitor or vehicle control. To enrich for mitotic cells, a short treatment with nocodazole can be followed by a washout and release into media containing the Mps-1 inhibitor and MG132.

-

Fix the cells with paraformaldehyde.

-

Permeabilize the cells with Triton X-100.

-

Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS).

-

Incubate with primary antibodies against α-tubulin and CREST.

-

Wash and incubate with fluorescently labeled secondary antibodies and DAPI.

-

Mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope.

-

Quantify the percentage of cells with misaligned chromosomes, lagging chromosomes, or anaphase bridges.

Conclusion

Mps-1 is an indispensable kinase that safeguards the genome during cell division. Its central role in the Spindle Assembly Checkpoint and in ensuring accurate chromosome alignment highlights its importance in preventing aneuploidy. The frequent overexpression of Mps-1 in cancer and the reliance of tumor cells on its function for survival have established it as a prime target for anti-cancer drug development. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further unravel the complexities of Mps-1 and exploit its therapeutic potential. Continued investigation into the intricate network of Mps-1 signaling and its interplay with other cellular pathways will undoubtedly yield new insights into the fundamental mechanisms of genomic maintenance and open up new avenues for the treatment of cancer and other diseases characterized by genomic instability.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. MPS1/TTK Inhibitor | TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Quantitative assessment of chromosome instability induced through chemical disruption of mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cancer.wisc.edu [cancer.wisc.edu]

- 8. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. hubrecht.eu [hubrecht.eu]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. www2.nau.edu [www2.nau.edu]

- 16. aacrjournals.org [aacrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. rupress.org [rupress.org]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. genscript.com [genscript.com]

- 22. Immunoprecipitation Protocol [macdougald.lab.medicine.umich.edu]

- 23. cdn.gbiosciences.com [cdn.gbiosciences.com]

The Core Mechanism of Mps1 Inhibitors in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monopolar spindle 1 (Mps1), also known as TTK (Threonine Tyrosine Kinase), is a dual-specificity kinase that plays a pivotal role in the spindle assembly checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. By delaying the onset of anaphase until all chromosomes are correctly attached to the mitotic spindle, the SAC prevents aneuploidy, a hallmark of many cancers. Mps1 is a key upstream regulator of the SAC, and its overexpression has been observed in a variety of human malignancies, making it an attractive target for anticancer therapy.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of Mps1 inhibitors in oncology, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.

The Spindle Assembly Checkpoint and the Role of Mps1

The SAC is a complex signaling pathway that monitors the attachment of kinetochores, the protein structures on chromosomes where spindle fibers attach, to microtubules. When a kinetochore is unattached, Mps1 is recruited and activated, initiating a signaling cascade that leads to the formation of the Mitotic Checkpoint Complex (MCC).[1][4] The MCC, composed of Mad2, BubR1, Bub3, and Cdc20, directly inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase.[4][5] This inhibition prevents the degradation of securin and cyclin B, key proteins that restrain the activity of separase, the enzyme responsible for cleaving the cohesin rings that hold sister chromatids together.[4] Consequently, the cell cycle is arrested in metaphase until all chromosomes have achieved proper bipolar attachment to the spindle.

Mps1's role in this process is multifaceted. It directly phosphorylates several key SAC proteins, including Knl1, Bub1, and Mad1, in a sequential cascade.[6] This series of phosphorylation events is crucial for the recruitment and activation of downstream checkpoint components, ultimately leading to the assembly of the MCC.[6]

Mechanism of Action of Mps1 Inhibitors

Mps1 inhibitors are small molecules that typically act as ATP-competitive antagonists, binding to the kinase domain of Mps1 and preventing its catalytic activity.[7][8] By inhibiting Mps1, these compounds effectively disable the SAC. In the presence of an Mps1 inhibitor, cancer cells are unable to arrest in mitosis even with improper chromosome-spindle attachments.[3][9] This leads to a premature exit from mitosis, resulting in severe chromosome missegregation and the formation of aneuploid or polyploid daughter cells.[10][11] This "mitotic catastrophe" ultimately triggers apoptotic cell death.[10][11][12]

The therapeutic rationale for targeting Mps1 in cancer lies in the observation that many cancer cells exhibit a high degree of chromosomal instability and are more dependent on a functional SAC for survival compared to normal cells. By abrogating the SAC, Mps1 inhibitors can selectively induce lethal aneuploidy in cancer cells.

Furthermore, Mps1 inhibitors have shown synergistic effects when combined with taxanes, a class of chemotherapy drugs that disrupt microtubule dynamics and activate the SAC.[3][10][13] By inhibiting Mps1 in the presence of a taxane, the mitotic arrest induced by the taxane is overridden, leading to a more profound level of chromosome missegregation and enhanced cancer cell killing.[3][10]

Signaling Pathways

The following diagrams illustrate the core signaling pathway of the Spindle Assembly Checkpoint and the mechanism of action of Mps1 inhibitors.

Quantitative Data on Mps1 Inhibitors

The following tables summarize the in vitro potency of various Mps1 inhibitors against the Mps1 kinase and their growth-inhibitory effects on different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of Mps1 Inhibitors

| Inhibitor | IC50 (nM) | Target | Reference |

| BAY 1161909 | < 1 | Mps1 | [14] |

| BAY 1217389 | < 10 | Mps1 | [14][15] |

| CFI-402257 | 1.7 | TTK | [14][16] |

| Mps-BAY2a | 1 | Mps1 | [14] |

| NMS-P715 | 182 | Mps1 | [14] |

| AZ3146 | 35 | Mps1 | [14] |

| BOS-172722 | 11 | Mps1 | [14] |

| CCT251455 | 3 | Mps1 | [14] |

| Mps1-IN-1 | 367 | Mps1 | [14] |

| Mps1-IN-2 | 145 | Mps1 | [14] |

| Mps1-IN-7 | 20 | Mps1 | [14] |

| RMS-07 | 13.1 | Mps1/TTK | [14] |

| TC-Mps1-12 | 6.4 | Mps1 | [14] |

| S81694 | N/A (IC50 values reported for cell lines) | Mps1 | [17] |

Table 2: Growth Inhibitory Activity (GI50/IC50) of Mps1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | GI50/IC50 (nM) | Reference |

| Mps1-IN-7 | SW620 | Colorectal | 65 (GI50) | [14] |

| Mps1-IN-7 | CAL51 | Breast | 68 (GI50) | [14] |

| Mps1-IN-7 | Miapaca-2 | Pancreatic | 250 (GI50) | [14] |

| Mps1-IN-7 | RMG1 | Ovarian | 110 (GI50) | [14] |

| BAY 1217389 | HCT116 | Colorectal | Median 6.7 (IC50) | [15] |

| S81694 | JURKAT | T-cell ALL | 126 (IC50) | [17] |

| S81694 | RS4-11 | B-cell ALL | 51 (IC50) | [17] |

| S81694 | BV-173 | B-cell ALL (BCR-ABL1+) | 75 (IC50) | [17] |

| S81694 | TOM-1 | B-cell ALL (BCR-ABL1+) | 83 (IC50) | [17] |

| Compound-9 | 61 Gastric Cancer Cell Lines | Gastric | Sensitive (IC50 ≤ 100) | [18] |

Mps1 Inhibitors in Clinical Development

Several Mps1 inhibitors have progressed into clinical trials, primarily in combination with taxanes, for the treatment of solid tumors.

Table 3: Mps1 Inhibitors in Clinical Trials

| Inhibitor | Clinical Trial Identifier | Phase | Status | Additional Information | Reference |

| BAY 1161909 (Empesertib) | NCT02138812 | I | Completed | Investigated in patients with advanced solid tumors. | [3][16] |

| BAY 1217389 | NCT02366949 | I | Completed | Combination with paclitaxel in patients with advanced solid tumors. The MTD was established at 64 mg twice daily with paclitaxel. The combination showed considerable toxicity. | [7][16][19] |

| BOS-172722 (CCT289346) | NCT03328494 | I | Completed | Combination with paclitaxel in patients with advanced non-hematologic malignancies. | [7] |

| CFI-402257 (Luvixasertib) | N/A | Preclinical | N/A | Orally bioavailable with demonstrated anti-cancer activity. | [7][14][16] |

| S 81694 | EudraCT no.: 2014-002023-10 | I | N/A | Investigated in solid tumors. | [16] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize Mps1 inhibitors.

Mps1 Kinase Activity Assay

Objective: To determine the in vitro potency of a compound to inhibit Mps1 kinase activity.

Principle: This assay measures the phosphorylation of a substrate by recombinant Mps1 kinase in the presence of ATP. The amount of phosphorylation is quantified, typically using a luminescence-based method that measures the amount of ADP produced.

Materials:

-

Recombinant human Mps1/TTK enzyme

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate (e.g., Myelin Basic Protein - MBP)

-

ATP

-

Test inhibitor compound

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test inhibitor in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

-

In a 96-well plate, add the kinase buffer, substrate, and ATP to each well.

-

Add the test inhibitor dilutions to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

-

Initiate the reaction by adding the recombinant Mps1 enzyme to each well (except the negative control).

-

Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[20][21][22]

Western Blotting for Mps1 Phosphorylation

Objective: To assess the in-cell inhibition of Mps1 autophosphorylation by a test compound.

Principle: Western blotting is used to detect specific proteins in a cell lysate. To assess Mps1 activity, an antibody specific to a phosphorylated form of Mps1 (e.g., phospho-Mps1 at Thr676) is used. A decrease in the phospho-Mps1 signal upon inhibitor treatment indicates target engagement.

Materials:

-

Cancer cell line of interest

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Mps1 (e.g., Thr676), anti-total Mps1, and a loading control (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cancer cells and treat with various concentrations of the Mps1 inhibitor for a specified time.

-

Lyse the cells in lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.

-

Quantify the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-phospho-Mps1 antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

To confirm equal protein loading, the membrane can be stripped and re-probed with an anti-total Mps1 antibody and an antibody against a loading control protein.[7][23][24][25]

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Mps1 inhibitors on cell cycle progression.

Principle: Flow cytometry is used to measure the DNA content of individual cells. Cells in different phases of the cell cycle (G0/G1, S, and G2/M) have distinct DNA content. Mps1 inhibition is expected to cause an accumulation of cells with >4n DNA content due to failed mitosis and endoreduplication.

Materials:

-

Cancer cell line of interest

-

Mps1 inhibitor

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol (for fixation)

-

Propidium iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the Mps1 inhibitor for various time points (e.g., 24, 48, 72 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer, collecting data on at least 10,000 events per sample.

-

Use appropriate software (e.g., FlowJo, ModFit) to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle (sub-G1, G0/G1, S, G2/M, and >4n).[26][27][28][29][30][31]

In Vivo Xenograft Tumor Model

Objective: To evaluate the antitumor efficacy of Mps1 inhibitors in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the Mps1 inhibitor, and tumor growth is monitored over time.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line

-

Cell culture medium and supplements

-

Matrigel (optional, to aid tumor formation)

-

Mps1 inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

-

Anesthetic

Procedure:

-

Culture the human cancer cells to be implanted.

-

Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.

-

Inject a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the Mps1 inhibitor (and vehicle for the control group) according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week) and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).[12][32][33]

Conclusion

Mps1 inhibitors represent a promising class of targeted anticancer agents that exploit the reliance of cancer cells on the spindle assembly checkpoint. By inducing mitotic catastrophe and subsequent apoptosis, these inhibitors have demonstrated potent preclinical activity, both as monotherapies and in combination with other antimitotic drugs. The ongoing clinical trials will further elucidate their therapeutic potential in various oncology settings. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug developers working to advance our understanding and application of Mps1 inhibition in cancer therapy.

References

- 1. Spindle assembly checkpoint activation and silencing at kinetochores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. The spindle assembly checkpoint: More than just keeping track of the spindle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A sequential multi-target Mps1 phosphorylation cascade promotes spindle checkpoint signaling | eLife [elifesciences.org]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. pnas.org [pnas.org]

- 9. Small Molecule Kinase Inhibitors Provide Insight into Mps1 Cell Cycle Function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Spindle Assembly Checkpoint Regulates the Phosphorylation State of a Subset of DNA Checkpoint Proteins in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. selleckchem.com [selleckchem.com]

- 16. Functional characterization of CFI-402257, a potent and selective Mps1/TTK kinase inhibitor, for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identifying Anti-cancer Effects and Exploring the Mechanism of an MPS1/TTK Inhibitor in Gastric Cancer [e-crt.org]

- 19. A Phase I Study of an MPS1 Inhibitor (BAY 1217389) in Combination with Paclitaxel Using a Novel Randomized Continual Reassessment Method for Dose Escalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bpsbioscience.com [bpsbioscience.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. promega.com [promega.com]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 25. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]

- 26. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. cancer.wisc.edu [cancer.wisc.edu]

- 29. researchgate.net [researchgate.net]

- 30. Flow cytometry with PI staining | Abcam [abcam.com]

- 31. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 32. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. BiTE® Xenograft Protocol [protocols.io]

A Technical Guide to the Discovery and Development of Novel Mps-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the discovery and development of novel inhibitors targeting Monopolar Spindle Kinase 1 (Mps-1), a critical regulator of mitotic progression and a promising target in oncology. We will explore the core signaling pathways, key chemical scaffolds, quantitative data on leading compounds, and detailed experimental protocols for inhibitor evaluation.

Introduction: Mps-1 as a Therapeutic Target in Oncology

Monopolar spindle 1 (Mps-1), also known as tyrosine threonine kinase (TTK), is a dual-specificity protein kinase that plays a central role in the cell cycle.[1][2] Its primary function is to govern the Spindle Assembly Checkpoint (SAC), a crucial surveillance mechanism that ensures the proper segregation of chromosomes during mitosis.[2][3][4] The SAC prevents the transition from metaphase to anaphase until all chromosomes are correctly attached to the mitotic spindle.[2][4]

Mps-1 is frequently overexpressed in a wide range of human cancers, including breast, lung, prostate, and bladder cancer.[5] This overexpression is often correlated with higher tumor grades and poor patient prognosis.[2][6] Cancer cells, which are often characterized by aneuploidy (an abnormal number of chromosomes), exhibit a heightened dependency on a functional SAC to survive mitotic stress.[2] By inhibiting Mps-1, the SAC is weakened, leading to premature anaphase, severe chromosome missegregation, and ultimately, apoptotic cell death in cancer cells.[4] This unique mechanism makes Mps-1 an attractive and promising target for cancer therapy.[1][3]

The Mps-1 Signaling Pathway in the Spindle Assembly Checkpoint

Mps-1 functions as a master regulator at the apex of the SAC signaling cascade.[7] When a kinetochore (the protein structure on a chromosome where spindle fibers attach) is unattached to microtubules, Mps-1 is recruited and activated. It then initiates a phosphorylation cascade, targeting multiple downstream proteins, including KNL1, Bub1, and Mad1. This cascade leads to the assembly of the Mitotic Checkpoint Complex (MCC), which in turn inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), thereby preventing sister chromatid separation and mitotic exit.

Caption: The Mps-1 kinase signaling cascade at an unattached kinetochore.

Discovery and Chemical Scaffolds of Mps-1 Inhibitors

The development of Mps-1 inhibitors began with screening existing kinase inhibitor libraries. An early lead was an aminopyridine scaffold originally identified as a JNK inhibitor, which showed moderate activity against Mps-1.[1] This discovery spurred medicinal chemistry efforts to improve potency and selectivity, leading to several distinct chemical classes.

-

Pyrimidines: This class represents some of the earliest and most studied Mps-1 inhibitors. Structure-activity relationship (SAR) studies on these scaffolds helped define the key binding interactions within the Mps-1 ATP pocket.[1]

-

Imidazopyrazines: Compounds like Mps-BAY2a belong to this class, demonstrating potent anti-proliferative effects by inducing mitotic aberrations.[4]

-

Pyridopyrimidines: Structure-based design led to the discovery of highly potent and selective pyridopyrimidine inhibitors.[6]

-

Covalent Inhibitors: To achieve longer drug-target residence times, covalent inhibitors have been developed. RMS-07, the first irreversible covalent Mps-1 inhibitor, targets a poorly conserved cysteine in the hinge region, offering high potency and selectivity.[8]

Quantitative Data on Key Mps-1 Inhibitors

Numerous small molecule inhibitors of Mps-1 have been developed and characterized. Five compounds have advanced to clinical trials: BOS-172722 (CCT289346), BAY-1161909 (Empesertib), BAY-1217389, CFI-402257 (Luvixasertib), and S-81694. The table below summarizes the biochemical potency of several key preclinical and clinical Mps-1 inhibitors.

| Compound Name | Chemical Class/Scaffold | Mps-1 IC50 (nM) | Selectivity / Other Notes |

| BOS-172722 | Pyridopyrimidine | <10 | Highly potent and selective; Orally bioavailable.[9] |

| BAY-1217389 | N/A | <10 | Potent and selective inhibitor.[2][10] |

| BAY-1161909 | N/A | <10 | Excellent selectivity profile; Advanced to clinical trials.[10][11] |

| CFI-402257 | N/A | 1.7 | Highly selective and orally bioavailable.[2] |

| NMS-P715 | Pyrazole-based | 18 | Potent anti-proliferative activity in various cancer cell lines.[1][2] |

| AZ3146 | N/A | 35 | Potent inhibitor with rapid dissociation kinetics.[2][8] |

| CCT251455 | N/A | 3 | Potent and selective inhibitor.[2] |

| Mps1-IN-1 | Pyrrolopyridine | 367 | ATP-competitive inhibitor.[12] |

| RMS-07 | N/A | 13.1 (apparent) | First irreversible covalent inhibitor targeting Cys604.[2][8] |

Experimental Protocols

Evaluating novel Mps-1 inhibitors requires a cascade of biochemical and cell-based assays to determine potency, selectivity, and cellular mechanism of action.

Experimental Workflow for Inhibitor Discovery

A typical drug discovery workflow involves high-throughput screening to identify initial hits, followed by rounds of medicinal chemistry and more detailed biological characterization to produce a lead candidate.

Caption: High-throughput screening and lead optimization workflow.

Protocol: In Vitro Mps-1 Kinase Inhibition Assay

This protocol describes a method to determine the IC50 value of a test compound against Mps-1 kinase using a homogenous, fluorescence-based assay format.

-

Objective: To measure the concentration of an inhibitor required to reduce Mps-1 kinase activity by 50%.

-

Materials:

-

Recombinant human Mps-1 kinase.

-

Fluorescently labeled peptide substrate (e.g., Lanthascreen™ AF-647 E4Y).[12]

-

ATP.

-

Test compounds dissolved in DMSO.

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

384-well microplates.

-

Fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer. The final DMSO concentration in the assay should be ≤1%.

-

In a 384-well plate, add 2.5 µL of the diluted test compound or DMSO (for control wells).

-

Add 5 µL of a 2X Mps-1 enzyme solution (e.g., final concentration ~40 nM) to all wells.[12]

-

Incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of a 4X substrate/ATP mixture (e.g., final concentration 200 nM substrate, 1 µM ATP).[12]

-

Incubate for 60 minutes at room temperature, protected from light.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Read the plate on a fluorescence plate reader according to the assay kit manufacturer's instructions.

-

Calculate percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO only) controls.

-

Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic model to determine the IC50 value.

-

Protocol: Cellular Proliferation Assay

This protocol measures the effect of Mps-1 inhibitors on the proliferation of cancer cell lines.

-

Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound.

-

Materials:

-

Cancer cell line of interest (e.g., HCT 116, HeLa, MDA-MB-468).

-

Complete cell culture medium.

-

Test compounds dissolved in DMSO.

-

96-well clear-bottom cell culture plates.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to attach overnight.

-

Prepare serial dilutions of the test compound in complete medium.

-

Remove the overnight medium from the cells and add 100 µL of the medium containing the test compound or DMSO vehicle control.

-

Incubate the plate for 72 hours in a standard cell culture incubator (37°C, 5% CO2).

-

Allow the plate to equilibrate to room temperature for 30 minutes.

-

Add the cell viability reagent according to the manufacturer's protocol (e.g., add 100 µL of CellTiter-Glo® reagent to each well).

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate percent growth inhibition for each concentration and determine the GI50 value by non-linear regression analysis.

-

Clinical Development and Combination Strategies

Several Mps-1 inhibitors have entered Phase I and II clinical trials, primarily for solid tumors like triple-negative breast cancer (TNBC) and castration-resistant prostate cancer.[10][13][14] A key therapeutic strategy is the combination of Mps-1 inhibitors with microtubule-targeting agents (MTAs) such as taxanes (e.g., paclitaxel).[10][13]

MTAs activate the SAC, causing a prolonged mitotic arrest. The addition of an Mps-1 inhibitor abrogates this arrest, forcing cells to exit mitosis with catastrophic chromosomal errors, leading to enhanced cell death.[4][11] This synergistic combination has been shown to overcome both intrinsic and acquired resistance to paclitaxel in preclinical models, without significantly increasing toxicity.[4][10] For example, the combination of CFI-402257 with weekly paclitaxel was found to be well-tolerated in a Phase 1b trial.[13]

Challenges and Future Perspectives

Despite promising preclinical data, the clinical development of Mps-1 inhibitors faces challenges. One significant issue is acquired resistance. Mutations in the Mps-1 kinase domain, particularly at the Cys604 residue in the ATP-binding pocket, can reduce inhibitor binding while retaining kinase activity.[15]

Future directions in the field include:

-

Development of Next-Generation Inhibitors: Designing novel inhibitors that can overcome known resistance mutations. This includes the further exploration of covalent inhibitors that may have an improved resistance profile.[8][15]

-

Biomarker Identification: Identifying predictive biomarkers to select patient populations most likely to respond to Mps-1 inhibition.[9]

-

Novel Combination Therapies: Exploring synergies with other classes of anticancer drugs, such as PARP or ATR inhibitors, to further enhance therapeutic efficacy.[11]

The continued development of potent and selective Mps-1 inhibitors, guided by a deep understanding of their mechanism of action and potential resistance pathways, holds great promise for providing a new class of therapeutics for treating aggressive and resistant cancers.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. icr.ac.uk [icr.ac.uk]

- 10. Targeting Mps1 Kinase: Unveiling the Potential of Novel Inhibitors in Tumor Suppression [synapse.patsnap.com]

- 11. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity | Semantic Scholar [semanticscholar.org]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Inhibition of Mps1 kinase enhances taxanes efficacy in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

The Dual-Edged Sword: A Technical Guide to the Structural and Functional Characteristics of Mps-1 Protein

For Researchers, Scientists, and Drug Development Professionals

Monopolar spindle 1 (Mps-1), also known as Threonine and Tyrosine Kinase (TTK), is a critical dual-specificity kinase that plays a central role in the intricate process of cell division.[1] Its multifaceted functions, particularly in the spindle assembly checkpoint (SAC), have positioned it as a key regulator of genomic integrity.[2][3] Conversely, its dysregulation is frequently implicated in tumorigenesis, making it a compelling target for anticancer therapies.[3][4][5] This in-depth technical guide provides a comprehensive overview of the structural and functional characteristics of Mps-1, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its signaling networks.

Structural Architecture of Mps-1

The Mps-1 protein is organized into two primary domains: a less conserved N-terminal region and a highly conserved C-terminal kinase domain.[6] The N-terminal domain is involved in protein-protein interactions and subcellular localization, containing motifs like the tetratricopeptide repeat (TPR) domain which is crucial for its recruitment to kinetochores. The C-terminal region harbors the catalytic kinase activity, adopting the characteristic bi-lobal structure of protein kinases.[3]

The kinase domain consists of a smaller N-terminal lobe, primarily composed of β-sheets, and a larger C-terminal lobe that is predominantly α-helical.[7] The ATP-binding pocket is situated in the cleft between these two lobes.[6] Crystal structures of the Mps-1 kinase domain have revealed that in its inactive state, the activation loop is largely disordered.[7][8] Activation of Mps-1 is a complex process involving autophosphorylation at multiple sites within the activation loop, leading to a conformational change that facilitates substrate binding and catalysis.[9][10]

Functional Roles of Mps-1: A Master Regulator of Mitosis

Mps-1's most prominent role is as a master regulator of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[2][3] The SAC prevents the premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C), a ubiquitin ligase essential for mitotic progression.[2]

Key functions of Mps-1 include:

-

SAC Activation: At unattached kinetochores, Mps-1 initiates the SAC signaling cascade. It phosphorylates the kinetochore-localized protein Knl1, creating a scaffold for the recruitment of other key checkpoint proteins, including Bub1, BubR1, and Mad2.[11][12] This cascade ultimately leads to the formation of the Mitotic Checkpoint Complex (MCC), which directly inhibits the APC/C.[12]

-

Chromosome Biorientation: Mps-1 is also involved in the correction of erroneous microtubule-kinetochore attachments, a process crucial for ensuring that sister chromatids are correctly attached to opposite spindle poles (biorientation).[11][13] It contributes to the destabilization of improper attachments, providing an opportunity for correct connections to be established.[13]

-

Centrosome Duplication: While its role in centrosome duplication is more established in yeast, some studies suggest a function for Mps-1 in this process in human cells as well.[7][10]

The central role of Mps-1 in the SAC is depicted in the following signaling pathway:

Quantitative Data on Mps-1

Kinetic Parameters

Understanding the kinetic parameters of Mps-1 is crucial for designing effective inhibitors and for quantitative modeling of its signaling pathways.

| Parameter | Value | Organism/System | Reference |

| Km,ATP | 9.73 µM | Human | [4] |

Autophosphorylation Sites

Mps-1 undergoes extensive autophosphorylation, which is critical for its activation. Mass spectrometry has been instrumental in identifying these sites.[9][10]

| Phosphorylation Site | Location/Domain | Function | Reference |

| Thr676 | Activation Loop | Priming event for kinase activation | [2][10] |

| Thr686 | P+1 Loop | Associated with the active kinase | [10] |

| Ser7, Thr12, Thr33, Ser37 | N-terminal Domain | Autophosphorylation sites | [14] |

| Ser80, Ser321, Ser363, Thr371 | N-terminal Domain | Autophosphorylation sites | [14] |

| Ser382, Ser837 | N-terminal/C-terminal | Autophosphorylation sites | [14] |

Mps-1 Inhibitors and their IC50 Values

The development of small molecule inhibitors targeting Mps-1 is a promising avenue for cancer therapy. A variety of inhibitors with different scaffolds have been identified.[5][15]

| Inhibitor | IC50 (nM) | Target | Reference |

| Mps-BAY2a | 1 | Human Mps-1 | [12] |

| MPI-0479605 | 1.8 | Mps-1 | [12] |

| CCT251455 | 3 | Mps-1 | [12] |

| TC-Mps1-12 | 6.4 | Mps-1 | [12] |

| BAY 1217389 | < 10 | Mps-1 | [12] |

| BOS-172722 | 11 | Mps-1 | [12] |

| RMS-07 | 13.1 | Mps-1 | [12] |

| Mps1-IN-7 | 20 | Mps-1 | [12] |

| AZ3146 | 35 | Mps-1 | [12] |

| Mps1-IN-3 | 50 | Mps-1 | [12] |

| Mps1-IN-2 | 145 | Mps-1/Plk1 | [5][12] |

| Mps1-IN-1 | 367 | Mps-1 | [5][12] |

| SP600125 | 692 | Mps-1 | [2] |

Experimental Protocols

In Vitro Kinase Assay

This protocol is designed to measure the kinase activity of Mps-1 in vitro, which is essential for screening potential inhibitors and for studying its enzymatic properties.

Detailed Methodology:

-

Reaction Setup: Prepare a master mix containing kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20), ATP (at or near the Km concentration, e.g., 10-100 µM), and a suitable substrate (e.g., myelin basic protein (MBP) or a specific peptide substrate).[16][17]

-

Inhibitor Addition: To the reaction wells, add the test compounds at various concentrations or a vehicle control (e.g., DMSO).[16]

-

Enzyme Addition: Initiate the reaction by adding purified recombinant Mps-1 enzyme to each well.[16]

-

Incubation: Incubate the reaction mixture at 30°C or 37°C for a defined period (e.g., 30-60 minutes).[16][17]

-

Reaction Termination: Stop the reaction by adding a solution containing EDTA to chelate Mg²⁺ ions or by adding SDS-PAGE loading buffer.[6][17]

-

Detection: The level of substrate phosphorylation can be quantified using various methods:

-

Radiometric Assay: Use [γ-³²P]ATP and detect the incorporation of radioactive phosphate into the substrate by autoradiography after SDS-PAGE.

-

Antibody-based Detection: Use a phospho-specific antibody to detect the phosphorylated substrate via Western blotting or ELISA.

-

Luminescence-based Assay: Use a commercial kit (e.g., ADP-Glo™) that measures the amount of ADP produced, which is proportional to the kinase activity.[16]

-

-

Data Analysis: Determine the kinase activity at each inhibitor concentration and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).[18]

Immunoprecipitation of Mps-1

Immunoprecipitation (IP) is used to isolate Mps-1 and its interacting partners from cell lysates, allowing for the study of post-translational modifications and protein-protein interactions.

Detailed Methodology:

-

Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the integrity and phosphorylation status of the proteins.[19][20]

-

Pre-clearing: Incubate the cell lysate with Protein A or Protein G agarose/sepharose beads for 30-60 minutes at 4°C to reduce non-specific binding.[19] Centrifuge and collect the supernatant.

-

Antibody Incubation: Add a specific primary antibody against Mps-1 to the pre-cleared lysate and incubate for 1-2 hours or overnight at 4°C with gentle rotation.[20][21]

-

Immune Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.[21]

-

Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove unbound proteins.[21][22]

-

Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in SDS-PAGE sample buffer and heating at 95-100°C for 5-10 minutes.[21]

-

Analysis: Analyze the eluted proteins by Western blotting using an anti-Mps-1 antibody to confirm successful immunoprecipitation. Interacting proteins can be identified by mass spectrometry.

Cell Viability Assay

Cell viability assays are crucial for assessing the cytotoxic effects of Mps-1 inhibitors on cancer cells.

Detailed Methodology (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the Mps-1 inhibitor or a vehicle control (DMSO) for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[13] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) of the inhibitor.[23]

Mps-1 in Cancer and as a Therapeutic Target

The overexpression of Mps-1 has been observed in a wide range of human cancers, including breast, colon, and liver cancer.[14][17][21] High levels of Mps-1 are often associated with high-grade tumors and poor prognosis.[17] In cancer cells, which are often aneuploid, Mps-1's role in the SAC is paradoxically exploited for survival. While a weakened SAC can lead to chromosomal instability, a complete abrogation of the checkpoint is often lethal to cancer cells that are highly dependent on it to cope with their genomic disarray.

This dependency makes Mps-1 an attractive target for cancer therapy.[4][5] Inhibition of Mps-1 in cancer cells can lead to severe chromosome missegregation, mitotic catastrophe, and ultimately, apoptosis.[24] The development of potent and selective Mps-1 inhibitors is an active area of research, with several compounds currently in preclinical and clinical development.[4][5][15]

Conclusion

Mps-1 is a cornerstone of mitotic regulation, with its precise control being paramount for maintaining genomic stability. Its dual role as a guardian of the genome and a facilitator of tumorigenesis underscores its complexity and importance in cell biology. The structural and functional insights detailed in this guide, coupled with robust experimental methodologies, provide a solid foundation for researchers and drug development professionals to further unravel the intricacies of Mps-1 and to exploit its therapeutic potential in the fight against cancer. The continued development of specific inhibitors and a deeper understanding of its regulatory networks will undoubtedly pave the way for novel and effective anticancer strategies.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. abcam.cn [abcam.cn]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. In vitro kinase assay [protocols.io]

- 7. Quantitative Mass Spectrometry Analysis Reveals Similar Substrate Consensus Motif for Human Mps1 Kinase and Plk1 | PLOS One [journals.plos.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Quantitative mass spectrometry analysis reveals similar substrate consensus motif for human Mps1 kinase and Plk1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural and mechanistic insights into Mps1 kinase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.plos.org [journals.plos.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. broadpharm.com [broadpharm.com]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. Development of MPS1 Inhibitors: Recent Advances and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. Mitotic Checkpoint Kinase Mps1 Has a Role in Normal Physiology which Impacts Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubcompare.ai [pubcompare.ai]

- 19. usbio.net [usbio.net]

- 20. genscript.com [genscript.com]

- 21. www2.nau.edu [www2.nau.edu]

- 22. Immunoprecipitation Procedure [sigmaaldrich.com]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

Preclinical Validation of Mps-1 as a Therapeutic Target: A Technical Guide

Executive Summary: Monopolar spindle 1 (Mps-1), also known as TTK, is a dual-specificity protein kinase that serves as a critical component of the spindle assembly checkpoint (SAC), a crucial surveillance mechanism ensuring the accurate segregation of chromosomes during mitosis.[1][2][3] Its overexpression has been documented in a wide array of human cancers, including breast, lung, and thyroid carcinomas, where elevated levels often correlate with higher histological grades and poorer patient prognosis.[4][5] This overexpression makes Mps-1 a compelling therapeutic target. The central hypothesis is that inhibiting Mps-1's kinase activity will disable the SAC, forcing cancer cells, which are often aneuploid and mitotically stressed, into a premature and faulty anaphase. This leads to severe chromosome mis-segregation, resulting in mitotic catastrophe and subsequent apoptotic cell death.[3][4][6] Extensive preclinical research has validated this hypothesis, demonstrating that Mps-1 inhibitors can suppress cancer cell proliferation both as standalone agents and, more potently, in combination with microtubule-targeting drugs like paclitaxel.[6][7] This guide provides an in-depth summary of the preclinical data, experimental protocols, and signaling pathways that underpin the validation of Mps-1 as a viable target for cancer therapy.

The Mps-1 Signaling Pathway and Mechanism of Inhibition

The spindle assembly checkpoint is the cell's primary mechanism to prevent genomic instability. When a kinetochore is not properly attached to the mitotic spindle, Mps-1 is activated. It then initiates a signaling cascade, recruiting other SAC proteins like Bub1, BubR1, Mad1, and Mad2.[8] This leads to the formation of the Mitotic Checkpoint Complex (MCC), which binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C). A silenced APC/C cannot target securin and cyclin B for degradation, thus preventing the activation of separase and halting the cell cycle in metaphase until all chromosomes are correctly aligned.

Mps-1 inhibitors are ATP-competitive small molecules that block the kinase's catalytic activity.[9] By inhibiting Mps-1, they prevent the recruitment of downstream SAC proteins to unattached kinetochores, thereby precluding the formation of the inhibitory MCC.[8] Consequently, the APC/C remains active, leading to the degradation of securin and cyclin B. This results in a premature entry into anaphase, even in the presence of misaligned chromosomes.[4][6] The ensuing chromosomal chaos triggers mitotic catastrophe, a form of cell death.[3][6]

References

- 1. Mps1/TTK: a novel target and biomarker for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. aacrjournals.org [aacrjournals.org]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of novel MPS1 inhibitors with preclinical anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel Mps1 Kinase Inhibitors with Potent Antitumor Activity | Semantic Scholar [semanticscholar.org]

- 8. Mps1 directs the assembly of Cdc20 inhibitory complexes during interphase and mitosis to control M phase timing and spindle checkpoint signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational Biology Dynamics of Mps1 Kinase Molecular Interactions with Isoflavones Reveals a Chemical Scaffold with Potential to Develop New Therapeutics for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Biomarkers for MPS1 Inhibitor Sensitivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biomarkers influencing sensitivity to Monopolar Spindle 1 (MPS1) inhibitors, a promising class of anti-cancer therapeutics. This document details the molecular basis of sensitivity and resistance, presents quantitative data, outlines detailed experimental protocols for biomarker identification, and visualizes key biological pathways and workflows.

Introduction to MPS1 and its Inhibition in Cancer Therapy

Monopolar Spindle 1 (MPS1), also known as Threonine and Tyrosine Kinase (TTK), is a crucial dual-specificity protein kinase that plays a central role in the Spindle Assembly Checkpoint (SAC). The SAC is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1] By preventing the premature separation of sister chromatids, the SAC safeguards against aneuploidy, a hallmark of many cancers.[2][3]

Given its essential role in mitotic progression and its frequent overexpression in a variety of human malignancies, including breast, lung, and colon cancers, MPS1 has emerged as a compelling target for cancer therapy.[4] MPS1 inhibitors disrupt the SAC, leading to catastrophic mitotic errors and subsequent cell death in cancer cells that are often highly dependent on a functional checkpoint for their survival.

However, the clinical efficacy of MPS1 inhibitors can be influenced by the intrinsic molecular characteristics of the tumor. Identifying predictive biomarkers of sensitivity and resistance is therefore paramount for patient stratification and the development of effective therapeutic strategies. This guide focuses on two key categories of biomarkers: the expression levels of the anaphase-promoting complex/cyclosome (APC/C) co-activator CDC20 and the presence of mutations within the MPS1 kinase domain.

Key Biomarkers of MPS1 Inhibitor Sensitivity and Resistance

High CDC20 Expression as a Predictive Biomarker for Sensitivity